![molecular formula C21H17F3N2O4S B7564720 3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7564720.png)
3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide, also known as MPTP-TFB, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of sulfonamide derivatives and exhibits unique properties that make it a promising candidate for various research applications.
Mechanism of Action
3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide exerts its inhibitory effects by binding to the active site of the target enzyme, thereby preventing its activity. The unique chemical structure of 3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide allows it to interact with the enzyme in a specific manner, leading to potent inhibition.
Biochemical and Physiological Effects:
3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by targeting matrix metalloproteinases, which play a crucial role in tumor invasion and metastasis. Additionally, 3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to exhibit anti-inflammatory effects by inhibiting the activity of carbonic anhydrase, which is involved in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide is its potent inhibitory activity against a range of enzymes. This makes it a valuable tool for studying the role of these enzymes in various physiological and pathological processes. However, one limitation of 3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide is its relatively high cost, which may limit its widespread use in research.
Future Directions
There are several future directions for the research on 3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide. One potential application is in the development of new cancer therapies that target matrix metalloproteinases. Additionally, 3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide may be useful in the development of new anti-inflammatory drugs that target carbonic anhydrase. Further research is also needed to explore the potential applications of 3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide in other areas of scientific research.
Synthesis Methods
The synthesis of 3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide involves the reaction between 3-(trifluoromethyl)aniline and 3-aminobenzoic acid, followed by the addition of 2-methoxybenzenesulfonyl chloride. The reaction yields a white solid, which is then purified through recrystallization to obtain 3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide in high purity.
Scientific Research Applications
3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase and matrix metalloproteinases. This makes 3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide a valuable tool for studying the role of these enzymes in various physiological and pathological processes.
properties
IUPAC Name |
3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O4S/c1-30-19-11-3-2-10-18(19)26-31(28,29)17-9-4-6-14(12-17)20(27)25-16-8-5-7-15(13-16)21(22,23)24/h2-13,26H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCAFHSPUUULLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.